N-(2,5-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-8-9-14(2)16(10-13)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-27-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWSFWOUIKFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with potential biological activities stemming from its unique structural features. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and comparative efficacy with similar compounds.
Structure and Synthesis
The compound features a 2,5-dimethylphenyl group linked to an acetamide moiety and a thiadiazole derivative. This structural complexity contributes to its reactivity and potential biological applications.
Synthesis Steps:
- Formation of the Thiadiazole Ring : The initial step involves synthesizing the thiadiazole component through condensation reactions.
- Acetamide Linkage : The acetamide group is introduced via acylation reactions.
- Final Coupling : The final product is obtained by coupling the 2,5-dimethylphenyl group with the thiadiazole-acetamide intermediate.
Biological Activity
This compound has demonstrated several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties by inhibiting enzymes involved in microbial metabolism.
- Anticancer Properties : Research suggests potential anticancer effects against various cell lines such as breast, colon, lung, and prostate cancer. The compound has shown activity at low micromolar concentrations .
- Mechanism of Action : The compound may interact with specific biological targets, including enzymes related to cancer cell proliferation pathways. Molecular docking studies are suggested for further elucidation of these interactions.
Comparative Analysis
A comparison with structurally similar compounds reveals the unique potency of this compound:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(2-methylphenyl)-2-thioacetamide | Contains a methyl group instead of dimethyl | Moderate antimicrobial activity | Less potent than the target compound |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole | Lacks acetamide functionality | Antifungal properties | Does not exhibit broad-spectrum activity |
| N-(4-chlorophenyl)-2-acetamidoacetamide | Similar acetamide structure | Anticancer activity | Lacks thiadiazole moiety |
This table illustrates that the unique combination of functional groups in this compound enhances its efficacy compared to similar compounds.
Case Studies
Several case studies highlight the biological efficacy of this compound:
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-(2,5-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits promising biological activities:
- Antimicrobial Activity : The compound may interact with enzymes involved in microbial metabolism, potentially leading to antimicrobial effects.
- Anticancer Properties : Initial findings suggest that it could inhibit cancer cell proliferation pathways.
Further research using techniques like molecular docking and in vitro assays is necessary to elucidate these interactions more clearly.
Potential Applications
Due to its biological activity and structural characteristics, this compound may find applications in the following areas:
- Pharmaceutical Development : The compound could serve as a lead compound for developing new antimicrobial or anticancer drugs.
- Chemical Biology : It may be utilized in studies exploring enzyme interactions and metabolic pathways.
- Material Science : Given its unique chemical properties, it could also have applications in developing novel materials or sensors.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Activity : Research has shown that certain derivatives exhibit significant inhibition of cancer cell lines. For example, compounds with similar thiadiazole structures have been reported to inhibit specific kinase activities associated with tumor growth .
- Neuroprotective Effects : Some related compounds have demonstrated protective effects against neurotoxic agents in vitro. These findings suggest potential applications in neurodegenerative disease research .
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on enzymes such as carbonic anhydrase have provided insights into the compound's mechanism of action and therapeutic potential .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key optimizations include:
- Solvent Selection : Use mixed solvents (e.g., toluene:water, 8:2) to enhance solubility and reaction efficiency .
- Reaction Monitoring : Employ TLC with hexane:ethyl acetate (9:1) to track intermediates and confirm completion .
- Purification : For solid products, recrystallize in ethanol; for liquids, use ethyl acetate extraction followed by Na₂SO₄ drying .
- Temperature Control : Reflux conditions (e.g., 4–7 hours) ensure complete azide substitution or amide bond formation .
Basic: What characterization techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons in 2,5-dimethylphenyl groups) and confirm thiadiazole ring formation .
- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (e.g., M⁺ at m/z corresponding to C₂₁H₂₂N₄O₃S₂) .
- X-ray Diffraction (XRD) : Resolve crystal structure and bond angles, particularly for thiadiazole and acetamide moieties .
- Elemental Analysis : Ensure <2% deviation between calculated and observed C, H, N, S content .
Advanced: How can mechanistic studies elucidate the reactivity of the thiadiazole-thioacetamide core?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-limiting steps (e.g., thiol-disulfide exchange) .
- Intermediate Trapping : Use quenching agents (e.g., D₂O) or low-temperature NMR to isolate reactive intermediates like azide or thiolate species .
- Computational Modeling : Apply DFT calculations to simulate transition states and electron density maps for sulfur-centered reactions .
Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?
Methodological Answer:
- Substituent Libraries : Synthesize analogs by replacing phenoxyacetamido groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Bioactivity Assays : Test hypoglycemic activity (e.g., glucose uptake in murine models) or antimicrobial potency (e.g., MIC against S. aureus) .
- SAR Analysis : Correlate substituent polarity/logP with activity; bulky groups may hinder membrane permeability, reducing efficacy .
Advanced: How should researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for hypoglycemic tests) and dosing protocols .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dose-dependent toxicity thresholds in mice) .
- Control Experiments : Rule out solvent effects (e.g., DMSO vs. saline) or impurities using HPLC-purity-verified batches .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase for hypoglycemic activity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-protein complex in physiological conditions .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiadiazole sulfur) and hydrophobic regions for target engagement .
Advanced: How to design in vivo toxicity studies for this compound?
Methodological Answer:
- Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to Wistar rats; monitor mortality, organ weight, and serum biomarkers (ALT, creatinine) for 14 days .
- Histopathology : Examine liver/kidney sections for necrosis or inflammation post-euthanasia .
- Chronic Studies : Conduct 90-day exposure trials with biweekly hematological profiling and behavioral assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
